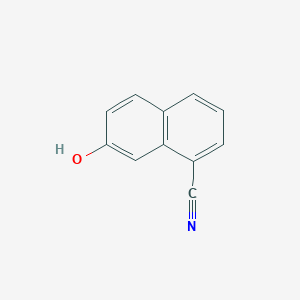

7-Hydroxynaphthalene-1-carbonitrile

Descripción general

Descripción

7-Hydroxynaphthalene-1-carbonitrile is a useful research compound. Its molecular formula is C11H7NO and its molecular weight is 169.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 7-Hydroxynaphthalene-1-carbonitrile are Estrogen receptor beta and Nuclear receptor coactivator 1 . These receptors play a crucial role in the regulation of gene expression and are involved in cellular processes such as cell growth and differentiation .

Mode of Action

It is known to interact with its targets, potentially altering their function and leading to changes in cellular processes .

Biochemical Pathways

JNKs are proteins involved in signal transduction processes that can detect, integrate, and amplify various external signals, leading to alterations in gene expression, enzyme activities, and different cellular functions .

Pharmacokinetics

It is suggested that the compound hashigh gastrointestinal absorption and is Blood-Brain Barrier permeant . It is also suggested to be a CYP1A2 inhibitor .

Result of Action

Given its interaction with estrogen receptor beta and nuclear receptor coactivator 1, it may influence cellular processes such as cell growth and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to polycyclic aromatic hydrocarbons, a class of environmental pollutants to which this compound belongs, can occur through ingestion or inhalation . These exposure routes can potentially affect the bioavailability and efficacy of the compound .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can undergo various reactions to synthesize other heterocyclic compounds

Molecular Mechanism

It is believed that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Actividad Biológica

7-Hydroxynaphthalene-1-carbonitrile (CAS No. 19307-13-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its various biological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

- Molecular Formula : C₁₁H₇NO

- Molecular Weight : 169.18 g/mol

- Boiling Point : Not specified

- Log P (octanol-water partition coefficient) : Approximately 2.01, indicating moderate lipophilicity .

Antimicrobial Activity

Research indicates that naphthalene derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanisms of action typically involve disruption of protein synthesis and interference with nucleic acid metabolism .

The biological activity of this compound can be attributed to several mechanisms:

- Redox Activity : The compound's ability to undergo redox reactions allows it to interact with cellular components, leading to the formation of reactive intermediates that can damage DNA and proteins.

- Enzyme Inhibition : It has been reported that similar compounds can inhibit various enzymes involved in metabolic pathways, contributing to their antimicrobial and anticancer effects .

Case Studies

-

Antibacterial Study :

A study evaluated the binding affinity of naphthoquinone derivatives, including those similar to this compound, against bacterial enzymes. The results indicated significant binding interactions with targets such as peptide methionine sulfoxide reductase, which is crucial for bacterial survival against oxidative stress . -

Anticancer Activity :

Research on naphthoquinone derivatives highlighted their potential in cancer therapy. These compounds were shown to induce apoptosis in various cancer cell lines through caspase activation and modulation of mitochondrial membrane potential . Although direct studies on this compound are sparse, its structural similarity suggests potential efficacy.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

7-hydroxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGWTXRLMHXQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621978 | |

| Record name | 7-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19307-13-2 | |

| Record name | 7-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.